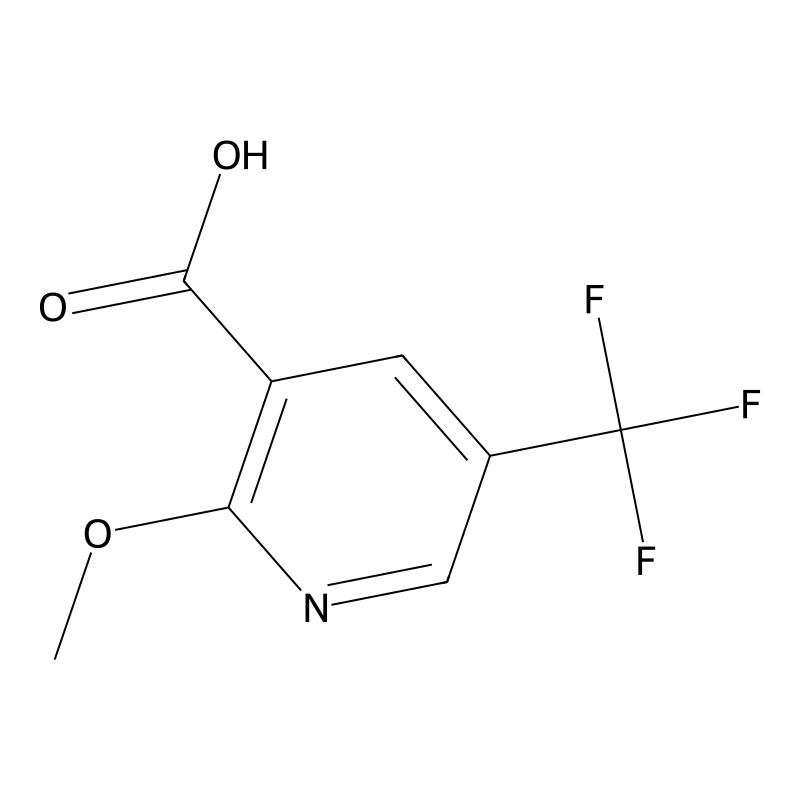

2-Methoxy-5-(trifluoromethyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemicals

Field: Agrochemical Industry

Application: Trifluoromethylpyridines (TFMP) derivatives are used in the protection of crops from pests

Methods: The specific methods of application would depend on the specific agrochemical product and the pest being targeted.

Results: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names

Pharmaceuticals

Field: Pharmaceutical Industry

Application: Several TFMP derivatives are used in the pharmaceutical industry

Methods: The methods of application would depend on the specific pharmaceutical product.

Results: Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials

Chemical Synthesis

Field: Organic Chemistry

Application: “2-Methoxy-5-(trifluoromethyl)aniline” may be used in chemical synthesis.

Methods: The specific methods of application would depend on the reaction being performed.

Results: The results would depend on the specific reaction being performed.

Material Science

Field: Material Science

Application: “2-Methoxy-5-(trifluoromethyl)phenylboronic acid” is used in the field of material science.

Results: The results would depend on the specific application.

Vapor-Phase Chlorination

2-Methoxy-5-(trifluoromethyl)nicotinic acid is an organic compound classified as a derivative of nicotinic acid, with the molecular formula CHFNO. This compound features a methoxy group (-OCH) at the 2-position and a trifluoromethyl group (-CF) at the 5-position of the pyridine ring. The presence of these functional groups contributes to its unique chemical properties, such as increased acidity and enhanced reactivity in various

The chemical reactivity of 2-Methoxy-5-(trifluoromethyl)nicotinic acid can be explored through several types of reactions:

- Oxidation Reactions: The compound can undergo oxidation to yield derivatives such as 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-Methoxy-5-(trifluoromethyl)benzoic acid.

- Reduction Reactions: Reduction processes can convert it into 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile employed.

Research indicates that 2-Methoxy-5-(trifluoromethyl)nicotinic acid exhibits potential biological activities, particularly in the fields of biochemistry and pharmacology. Its mechanism of action is believed to involve interactions with specific enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration, which may influence its binding affinity and selectivity towards various biological targets. This property has led to investigations into its potential therapeutic effects, including anti-inflammatory and anticancer activities .

The synthesis of 2-Methoxy-5-(trifluoromethyl)nicotinic acid can be achieved through several methods:

- Oxidative Method: This approach involves the oxidation of 2-methoxy-5-(trifluoromethyl)pyridine using suitable oxidizing agents to introduce a carboxylic acid group.

- Direct Trifluoromethylation: Another method is the direct trifluoromethylation of 2-methoxy-nicotinic acid using trifluoromethylating reagents under controlled reaction conditions.

In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often incorporating purification techniques such as recrystallization or chromatography .

2-Methoxy-5-(trifluoromethyl)nicotinic acid has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Biochemical Research: The compound is investigated as a biochemical probe for studying enzyme interactions and metabolic pathways.

- Medicinal Chemistry: Its potential therapeutic properties are explored for applications in anti-inflammatory and anticancer treatments.

- Agrochemicals: The unique chemical properties make it useful in developing agrochemicals .

Interaction studies involving 2-Methoxy-5-(trifluoromethyl)nicotinic acid focus on its binding affinity to various biological targets. These studies aim to elucidate its role in modulating biochemical pathways, particularly those related to enzyme activity. The presence of the trifluoromethyl group is noted to enhance interactions with lipid membranes, potentially increasing bioavailability and efficacy in therapeutic applications .

Several compounds are structurally similar to 2-Methoxy-5-(trifluoromethyl)nicotinic acid, including:

- 2-Methoxy-5-(trifluoromethyl)pyridine

- 2-Methoxy-5-(trifluoromethyl)benzoic acid

- 2-Methoxy-5-(trifluoromethyl)benzaldehyde

ComparisonCompound Name Unique Features 2-Methoxy-5-(trifluoromethyl)pyridine Lacks the carboxylic acid functionality; primarily used for synthetic applications. 2-Methoxy-5-(trifluoromethyl)benzoic acid Contains a benzoic acid structure; different reactivity profile due to aromatic stabilization. 2-Methoxy-5-(trifluoromethyl)benzaldehyde Aldehyde functional group leads to different reactivity; used mainly in synthetic chemistry.

| Compound Name | Unique Features |

|---|---|

| 2-Methoxy-5-(trifluoromethyl)pyridine | Lacks the carboxylic acid functionality; primarily used for synthetic applications. |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Contains a benzoic acid structure; different reactivity profile due to aromatic stabilization. |

| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Aldehyde functional group leads to different reactivity; used mainly in synthetic chemistry. |

Compared to these analogs, 2-Methoxy-5-(trifluoromethyl)nicotinic acid is distinguished by its unique combination of both methoxy and trifluoromethyl groups on the nicotinic acid scaffold. This combination imparts distinct chemical properties that enhance its utility in various synthetic and biological applications .